Cas no 4543-95-7 (4-(Butylamino)butan-1-Ol)

4-(Butylamino)butan-1-Ol 化学的及び物理的性質
名前と識別子
-
- 4-(Butylamino)-1-butanol
- 4-(butylamino)butan-1-ol
- 4-(n-Butylamino)-1-butanol
- 4-butylamino-1-butanol
- 4-butylamino-butan-1-ol
- N-butyl-4-hydroxybutan-1-amine
- N-Butyl-4-hydroxybutylamine
- N-n-Butylaminobutan-1-ol
- Butyl(4-hydroxybutyl)amine
- BRN 1735171
- MFCD00059007
- 1-BUTANOL, 4-(BUTYLAMINO)-
- N-butylamino-4-butanol
- DA-05729
- N-butyl-N-(4-hydroxybutyl)-amine
- 4-04-00-01716 (Beilstein Handbook Reference)
- B0954
- hydroxybutylbutylamine
- BS-23181
- SY052329
- SCHEMBL95359
- D88720
- N-butyl-N-4-hydroxybutylamine
- 4-(Butylamino)-1-butanol #
- AKOS002652422
- A872383
- N-n-Butyl-n-butan-4-ol-amine
- DTXSID60196514
- CS-0152101
- 4543-95-7
- 4-(Butylamino)butan-1-Ol
-
- MDL: MFCD00059007
- インチ: InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3
- InChIKey: OPUJAKVDYGQVHP-UHFFFAOYSA-N
- ほほえんだ: CCCCNCCCCO
計算された属性
- せいみつぶんしりょう: 145.14700
- どういたいしつりょう: 145.146664
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 7
- 複雑さ: 57.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 32.3
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.89
- ふってん: 132°C/10mmHg(lit.)
- フラッシュポイント: 63°C
- 屈折率: 1.4500-1.4540
- PSA: 32.26000
- LogP: 1.53950
- ようかいせい: 自信がない
4-(Butylamino)butan-1-Ol セキュリティ情報
- RTECS番号:EL0900000
4-(Butylamino)butan-1-Ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Butylamino)butan-1-Ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B809948-250mg |
4-(Butylamino)butan-1-Ol |
4543-95-7 | 250mg |
$ 50.00 | 2022-06-06 | ||
TRC | B809948-500mg |
4-(Butylamino)butan-1-Ol |
4543-95-7 | 500mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM343361-5g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 5g |
$155 | 2024-07-16 | |
abcr | AB135168-25 ml |
4-(n-Butylamino)-1-butanol, 99%; . |
4543-95-7 | 99% | 25 ml |
€173.90 | 2024-04-17 | |
Chemenu | CM343361-25g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 25g |
$388 | 2024-07-16 | |
Chemenu | CM343361-1g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 1g |
$78 | 2024-07-16 | |
Aaron | AR003KYS-10g |
4-(N-BUTYLAMINO)-1-BUTANOL |
4543-95-7 | 98% | 10g |
$32.00 | 2023-12-13 | |
1PlusChem | 1P003KQG-1g |
4-(N-BUTYLAMINO)-1-BUTANOL |
4543-95-7 | 95% | 1g |
$28.00 | 2025-02-20 | |
Aaron | AR003KYS-1g |
4-(n-Butylamino)-1-butanol |
4543-95-7 | 98% | 1g |
$6.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222741-10g |
4-(Butylamino)butan-1-ol |
4543-95-7 | 98% | 10g |
¥301.00 | 2024-05-13 |
4-(Butylamino)butan-1-Ol 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
3. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
4-(Butylamino)butan-1-Olに関する追加情報
Professional Introduction to 4-(Butylamino)butan-1-Ol (CAS No. 4543-95-7)
4-(Butylamino)butan-1-Ol, chemically identified by the CAS number 4543-95-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a unique structural framework, has garnered considerable attention due to its versatile applications and potential in drug development. The primary structure of 4-(Butylamino)butan-1-Ol consists of a butylamino group attached to a butan-1-ol backbone, which contributes to its distinctive chemical properties and reactivity.
The synthesis of 4-(Butylamino)butan-1-Ol involves well-established organic reactions, including nucleophilic substitution and reduction processes. The butylamino group introduces a basic character to the molecule, making it a valuable intermediate in the formation of more complex organic structures. This compound’s ability to undergo various chemical transformations makes it particularly useful in the synthesis of pharmaceutical intermediates and fine chemicals.
In recent years, 4-(Butylamino)butan-1-Ol has been explored for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor or scaffold for developing new therapeutic agents. For instance, researchers have investigated its role in the synthesis of vasodilators and neuroactive compounds, where the butylamino group can interact with biological targets to elicit specific pharmacological effects.
The compound’s solubility profile and stability under various conditions have also been subjects of interest. Studies have shown that 4-(Butylamino)butan-1-Ol exhibits good solubility in both polar and non-polar solvents, which enhances its utility in diverse chemical reactions and formulations. Furthermore, its stability under ambient conditions makes it a practical choice for industrial-scale synthesis without the need for stringent storage conditions.
The latest research in the field has highlighted the compound’s potential in polymer chemistry. The amine functionality in 4-(Butylamino)butan-1-Ol allows for its incorporation into polymer backbones, leading to materials with enhanced mechanical properties or specific biological functionalities. For example, researchers have demonstrated its use in creating biodegradable polymers that could find applications in drug delivery systems.
In addition to its synthetic utility, 4-(Butylamino)butan-1-Ol has been studied for its role as a chiral auxiliary in asymmetric synthesis. The presence of the butylamino group can influence the stereochemistry of reactions, enabling the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality significantly affects biological activity.
The compound’s interaction with metal ions has also been explored, revealing interesting coordination properties. These studies suggest that 4-(Butylamino)butan-1-Ol could be used in the development of metal-organic frameworks (MOFs) or as a ligand in catalytic systems. Such applications could open new avenues in material science and catalysis.
Epidemiological studies have begun to examine the environmental behavior of 4-(Butylamino)butan-1-Ol, focusing on its degradation pathways and persistence in aquatic systems. Understanding these environmental fate processes is essential for assessing the compound’s impact on ecosystems and for developing sustainable chemical practices.
The economic viability of producing 4-(Butylamino)butan-1-Ol on an industrial scale has also been assessed. Advances in synthetic methodologies have reduced production costs, making it more accessible for large-scale applications. This economic feasibility is crucial for integrating the compound into industrial processes and expanding its market reach.
The regulatory landscape surrounding 4-(Butylamino strong>)< strong >butan -1 -Ol strong >is another area of focus. Regulatory bodies have evaluated its safety profile and environmental impact to ensure compliance with existing guidelines. These evaluations are critical for ensuring that the compound can be used responsibly across various industries.
In conclusion, 4-(< strong > Butylamin o strong >)< strong >b ut an -1 -O l strong >(CAS No. 4543-95-7) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features, coupled with recent advancements in synthetic and applied chemistry, position it as a valuable asset in both academic research and industrial applications.
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